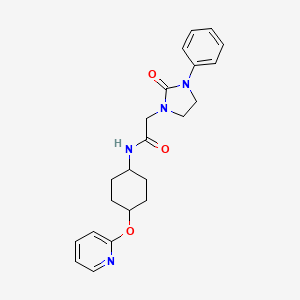
N-メチル-N-フェニル-6-(1H-ピラゾール-1-イル)ピリダジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is a complex organic compound characterized by its pyridazine core structure, which is substituted with a phenyl group, a pyrazolyl group, and a carboxamide group
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its pyridazine core and substituents make it a versatile intermediate in organic synthesis.
Biology: The biological activity of N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of agrochemicals and pharmaceuticals.
作用機序
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Carboxamides
, on the other hand, are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2), which is attached to the carbonyl carbon . They have been shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body . These processes determine the onset, duration, and intensity of a drug’s effect . Factors such as the drug’s chemical properties, patient-related factors (e.g., renal function, genetic makeup, sex, age), and environmental factors can influence these processes .
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Multicomponent reactions (MCRs): These reactions involve the simultaneous formation of multiple bonds in a single step, often using readily available starting materials.
Cyclocondensation reactions: These reactions involve the cyclization of a linear precursor to form the pyridazine ring.
Substitution reactions:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and halides can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Reduction can produce amines or alcohols.
Substitution: Substitution reactions can yield various derivatives with different functional groups.
類似化合物との比較
Pyrazole derivatives: These compounds share the pyrazolyl group and are known for their diverse biological activities.
Pyridazine derivatives: Compounds with a pyridazine core structure, similar to the one , are used in various chemical and biological applications.
Carboxamide derivatives: These compounds contain the carboxamide group and are used in pharmaceuticals and agrochemicals.
Uniqueness: N-methyl-N-phenyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
N-methyl-N-phenyl-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-19(12-6-3-2-4-7-12)15(21)13-8-9-14(18-17-13)20-11-5-10-16-20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGQJNLCMAYKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)
![6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2543903.png)

![N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2543909.png)
![9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid](/img/structure/B2543910.png)


![4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide](/img/structure/B2543916.png)


![5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543921.png)



